tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.40 g/mol . This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and the presence of tert-butyl and carbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate typically involves multiple steps. . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline-3-carboxaldehyde, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Scientific Research Applications
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Uniqueness
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H26N2O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-9-10-8-18-12-6-11(22-4)7-13(23-5)14(12)15(10)20/h6-7,10,15,18,20H,8-9H2,1-5H3,(H,19,21) |
InChI Key |
BPCHRBJPWRQOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC2=C(C1O)C(=CC(=C2)OC)OC |
Origin of Product |
United States |
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